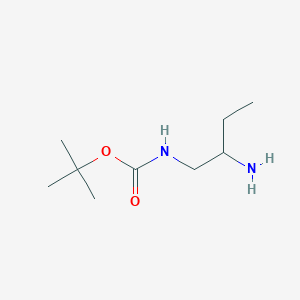

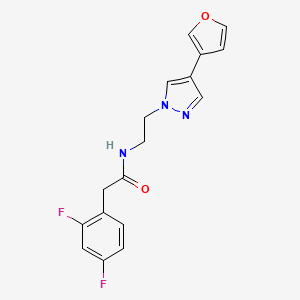

![molecular formula C22H15ClN4O B2643732 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358617-40-9](/img/structure/B2643732.png)

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a chemical compound with the molecular formula C22H15ClN4O and a molecular weight of 386.84. It belongs to the class of triazoloquinazoline, a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline .

Synthesis Analysis

The synthesis of triazoloquinazoline compounds often involves the use of eco-compatible catalysts and reaction conditions . A typical synthesis process might involve the reaction of a suspension of methyl 4-oxo-4,5-dihydro-[1,2,3]triazolo [1,5-a]quinoxaline-3-carboxylate in cyclopentyl methyl ether with benzyl bromide and potassium carbonate .Molecular Structure Analysis

The structure of triazoloquinazoline compounds is typically characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR spectra . The DFT-optimized structure is often consistent with that determined by X-ray diffraction .Chemical Reactions Analysis

Triazoloquinazoline compounds are known for their extensive derivatization potential . They can undergo various chemical reactions, including condensation with hydrazine hydrate , reaction with orthoformic acid ethyl ester or carbon disulfide , and alkylation with methyl and ethyl iodides, allyl bromide, and benzyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Activity

A notable study in the realm of medicinal chemistry involved the synthesis of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including the compound , which demonstrated high affinity for the benzodiazepine (BZ) receptor. This research showcased the compound's promising BZ antagonistic properties in rat models, indicating potential applications in neuropharmacology (J. Francis et al., 1991).

Antitumor Activity

Further studies expanded the scope of this compound's utility by investigating its antitumor efficacy. One such study synthesized derivatives and assessed their structure, DFT optimization, molecular docking, and antitumor activity. Notably, certain derivatives exhibited significant antitumor effects against human hepatoma and melanoma cell lines, underscoring the compound's potential in cancer research (Zhixu Zhou et al., 2021).

Structural and Molecular Docking Studies

Another strand of research focused on the compound's crystal and molecular structure, vibrational spectroscopic analysis, and DFT studies. These investigations provided insights into the compound's interaction with proteins such as SHP2, highlighting its relevance in enzymatic inhibition and potential therapeutic applications (Qing-mei Wu et al., 2022).

Development of Quality Control Methods

On the pharmaceutical front, research has been conducted to develop quality control methods for this compound, considering it a leading candidate among [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derivatives for antimalarial studies. This work aimed at establishing standardized procedures for ensuring the compound's quality and efficacy as a pharmaceutical agent (S. Danylchenko et al., 2018).

Wirkmechanismus

While the specific mechanism of action for 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is not mentioned in the search results, triazoloquinazoline compounds are known for their wide range of biological activities. They have been shown to possess antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic properties .

Zukünftige Richtungen

Triazoloquinazoline compounds, including 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have significant potential in the field of drug development due to their wide range of biological activities . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols , as well as exploring the full range of their biological applications .

Eigenschaften

IUPAC Name |

6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZHFRWBAROLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643661.png)

![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)